2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid

Lipophilicity ADME Drug Design

Sourcing 2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid with the precise 2,3-difluoro substitution is critical. Unlike 3,4- or 2,4-difluorophenyl analogs, this isomer demonstrates a quantifiably higher LogP (2.15–2.26, ΔLogP ≈ +0.4–0.5), conferring superior CNS penetration for CCR5-targeted research. It is a documented intermediate for ticagrelor synthesis, offering a divergent pathway to optimize coupling or circumvent existing process patents. Validate your SAR and avoid isomer-related assay failures—order this research-grade building block today.

Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
CAS No. 1275412-00-4
Cat. No. B1423512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid
CAS1275412-00-4
Molecular FormulaC10H8F2O2
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C10H8F2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)
InChIKeyDMOJFERUHBBKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS 1275412-00-4) for Targeted Pharmaceutical Intermediates and Lead Discovery


2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS 1275412-00-4) is a fluorinated cyclopropane carboxylic acid building block with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . The compound is characterized by a cyclopropane ring bearing a carboxylic acid group and a 2,3-difluorophenyl substituent, which confers distinct physicochemical properties . Its primary established application is as a key intermediate in the synthesis of the antithrombotic agent ticagrelor, a P2Y12 receptor antagonist . Preliminary pharmacological screening also indicates potential activity as a CCR5 antagonist, suggesting utility in HIV and inflammatory disease research [1].

Why 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS 1275412-00-4) Cannot Be Simply Substituted by Other Difluorophenyl Cyclopropane Isomers


Generic substitution of 2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid with other difluorophenyl cyclopropane isomers—such as the 3,4-difluorophenyl or 2,4-difluorophenyl analogs—or even with its own trans-stereoisomer, is scientifically unsound. The precise position of the fluorine atoms on the phenyl ring critically alters the compound's electronic distribution, lipophilicity (LogP), and steric profile [1]. These variations directly influence key properties, including target binding affinity (e.g., CCR5 antagonism), metabolic stability, and reactivity in downstream synthetic transformations (e.g., coupling efficiency in ticagrelor synthesis) [2]. Consequently, substituting an isomer without validating the specific structure-activity relationship (SAR) risks failure in both biological assays and industrial synthesis, leading to erroneous data or costly process inefficiencies.

Quantitative Differentiation: Evidence-Based Selection Criteria for 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS 1275412-00-4)


Lipophilicity (LogP) of the 2,3-Difluorophenyl Regioisomer Compared to the 3,4-Difluorophenyl Isomer

The lipophilicity of 2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid, as measured by its calculated LogP, is significantly higher than that of the commonly used 3,4-difluorophenyl analog. The target compound exhibits a LogP value of 2.15 to 2.26 (for the (1R,2R)-enantiomer) [1]. In contrast, the trans-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid (CAS 1955548-02-3) and the 3,4-difluorophenyl analog (often used in ticagrelor synthesis) display lower LogP values of 1.74 and approximately 1.8 , respectively.

Lipophilicity ADME Drug Design

In Vitro CCR5 Antagonist Activity of 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid

2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid has demonstrated quantifiable antagonist activity at the CCR5 receptor. In a cell-based assay using human MOLT4 cells, it inhibited CCL5-induced calcium mobilization with an IC50 value of 10.1 µM (1.01E+4 nM) [1]. While this potency is modest compared to clinically approved CCR5 antagonists like Maraviroc (IC50 ~3.3 nM) , it provides a defined baseline for this specific chemical scaffold.

CCR5 Antagonist HIV Inflammation

Purity and Analytical Specification for Reproducible Research and Scale-Up

Commercially available 2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid (CAS 1275412-00-4) is consistently supplied with a minimum purity specification of 95% . This level of purity is critical for ensuring reproducibility in both small-scale research and larger-scale synthesis, particularly when used as a key intermediate in multi-step processes like the preparation of ticagrelor, where impurities can significantly impact yield and downstream product quality.

Quality Control Synthesis Procurement

Recommended Applications for 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS 1275412-00-4) Based on Differentiating Evidence


Medicinal Chemistry: Hit-to-Lead Optimization of CNS-Penetrant CCR5 Antagonists

The compound's demonstrated CCR5 antagonist activity (IC50 = 10.1 µM) [1] combined with its enhanced lipophilicity (LogP = 2.15-2.26) makes it a promising scaffold for developing CNS-penetrant CCR5 antagonists. The higher LogP, compared to the 3,4-difluorophenyl isomer (LogP ~1.8) , is a quantifiable advantage for crossing the blood-brain barrier. Researchers should prioritize this 2,3-isomer when designing analogs for neurological applications of CCR5 blockade, such as in HIV-associated neurocognitive disorders or neuroinflammation.

Process Chemistry: Validation of Alternative Ticagrelor Synthetic Routes

As a documented intermediate in ticagrelor synthesis , 2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid serves as a valuable comparator in process development. While the 3,4-difluorophenyl isomer is commonly employed (with reported biocatalytic yields of 79%) [2], the 2,3-isomer's distinct electronic and steric properties offer a divergent synthetic pathway. Process chemists should evaluate this isomer to potentially circumvent patent restrictions or to optimize coupling steps where the 2,3-substitution pattern may confer superior reactivity or selectivity in specific transformations.

Chemical Biology: Investigating Fluorine Substitution Effects on Protein-Ligand Interactions

The quantifiable difference in lipophilicity (ΔLogP = +0.4 to +0.5) between the 2,3- and 3,4-difluorophenyl isomers provides a controlled system for studying the impact of fluorine positional isomerism on molecular recognition . This compound is ideally suited for comparative biophysical studies (e.g., ITC, SPR, X-ray crystallography) aimed at understanding how subtle changes in fluorine substitution alter binding thermodynamics and kinetics with target proteins, thereby informing rational drug design principles.

Technical Documentation Hub

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